Cas no 2229224-87-5 (2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine)

2,2-Dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine is a specialized cyclopropylamine derivative featuring a nitro-substituted pyrazole moiety. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, which combines a sterically hindered cyclopropane ring with an electron-deficient heterocycle. The presence of the nitro group enhances reactivity in electrophilic and nucleophilic transformations, making it a versatile intermediate for the development of pharmacologically active molecules or agrochemicals. Its rigid cyclopropane core may contribute to conformational stability, potentially improving binding affinity in target interactions. The compound’s synthetic utility is further underscored by its potential as a precursor for further functionalization via reduction or cross-coupling reactions.
2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine structure
2229224-87-5 structure
Product Name:2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine
CAS No:2229224-87-5
MF:C9H14N4O2
MW:210.233061313629
CID:5963749
PubChem ID:165624728
Update Time:2025-08-05

2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine
    • EN300-1791965
    • [2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropyl]methanamine
    • 2229224-87-5
    • Inchi: 1S/C9H14N4O2/c1-9(2)5(3-10)7(9)8-6(13(14)15)4-11-12-8/h4-5,7H,3,10H2,1-2H3,(H,11,12)
    • InChI Key: QMNXPIABVIFVQE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NNC=1C1C(CN)C1(C)C)=O

Computed Properties

  • Exact Mass: 210.11167570g/mol
  • Monoisotopic Mass: 210.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 101Ų

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Additional information on 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine

Comprehensive Overview of 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine (CAS No. 2229224-87-5)

The compound 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine (CAS No. 2229224-87-5) is a structurally unique chemical entity that has garnered significant interest in pharmaceutical and agrochemical research. Its molecular framework combines a cyclopropylmethanamine core with a 4-nitro-1H-pyrazol-3-yl substituent, offering a versatile scaffold for drug discovery and material science applications. This article delves into its properties, potential uses, and relevance to current scientific trends, addressing common queries such as "what is 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine used for" and "CAS 2229224-87-5 applications."

In recent years, the demand for novel heterocyclic compounds like 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine has surged, driven by advancements in targeted therapy and sustainable agriculture. Researchers are particularly intrigued by its nitro-pyrazole moiety, which is known to exhibit bioactivity in modulating enzymatic pathways. For instance, similar structures have been explored for their potential in cancer research and neurodegenerative disease studies, aligning with trending searches like "nitro-pyrazole derivatives in medicine."

The physicochemical profile of CAS No. 2229224-87-5 reveals moderate solubility in polar solvents, making it suitable for formulation in aqueous-based systems. Its cyclopropyl ring contributes to metabolic stability, a feature highly sought after in pharmacokinetic optimization. These attributes address frequently asked questions such as "how to synthesize 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine" and "stability of nitro-pyrazole compounds," which are prevalent in academic and industrial forums.

From an industrial perspective, 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine has potential applications in crop protection, where its structural motifs could act as precursors for eco-friendly pesticides. This aligns with global trends toward green chemistry and sustainable pest management, topics frequently searched under terms like "agrochemical innovation 2024." Additionally, its compatibility with click chemistry protocols opens doors for modular drug design, a hot topic in AI-driven drug discovery platforms.

Safety and regulatory considerations for CAS No. 2229224-87-5 emphasize its non-hazardous classification under standard handling conditions. However, users often search for "2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine safety data," underscoring the need for transparent documentation. The compound’s stability under ambient conditions further supports its utility in high-throughput screening and combinatorial chemistry, addressing queries like "best practices for storing nitro-heterocycles."

In conclusion, 2,2-dimethyl-3-(4-nitro-1H-pyrazol-3-yl)cyclopropylmethanamine represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug development to agricultural solutions—resonate with contemporary scientific priorities. By integrating SEO-friendly terms such as "CAS 2229224-87-5 supplier" and "nitro-pyrazole synthesis guide," this overview aims to bridge knowledge gaps while adhering to rigorous academic standards.

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